molecular formula C4H5NO2S B6149083 1,1-dioxo-1lambda6-thietane-3-carbonitrile CAS No. 500881-65-2

1,1-dioxo-1lambda6-thietane-3-carbonitrile

Cat. No.: B6149083
CAS No.: 500881-65-2
M. Wt: 131.2
InChI Key:
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Description

1,1-dioxo-1lambda6-thietane-3-carbonitrile: is a sulfur-containing heterocyclic compound It is characterized by a four-membered ring structure with a sulfur atom and a nitrile group attached to the third carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-dioxo-1lambda6-thietane-3-carbonitrile can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. The reaction typically requires a sulfur source, a nitrile group donor, and a suitable base to facilitate the cyclization process. The reaction is often carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1,1-dioxo-1lambda6-thietane-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The nitrile group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Substituted thietane derivatives.

Scientific Research Applications

Chemistry: 1,1-dioxo-1lambda6-thietane-3-carbonitrile is used as a building block in organic synthesis

Biology: In biological research, this compound can be used to study the effects of sulfur-containing heterocycles on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine: The compound’s derivatives may have potential therapeutic applications. Research is ongoing to explore its use in drug development, particularly in designing molecules with specific biological activities.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 1,1-dioxo-1lambda6-thietane-3-carbonitrile involves its interaction with molecular targets through its functional groups. The nitrile group can participate in nucleophilic addition reactions, while the sulfur atom can engage in oxidation-reduction processes. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    1,1-dioxo-1lambda6-thietane-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

    1,1-dioxo-1lambda6-thietane-3-methyl: Similar structure with a methyl group instead of a nitrile group.

Uniqueness: 1,1-dioxo-1lambda6-thietane-3-carbonitrile is unique due to the presence of both a nitrile group and a sulfur atom in a four-membered ring

Properties

CAS No.

500881-65-2

Molecular Formula

C4H5NO2S

Molecular Weight

131.2

Purity

95

Origin of Product

United States

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